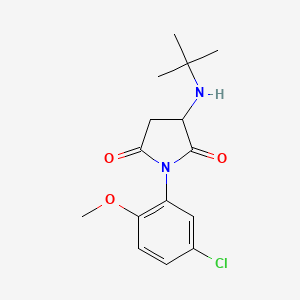![molecular formula C21H22ClN3O2 B4228347 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4228347.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as CPP-109, is a synthetic compound that has gained attention for its potential to treat addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound GABA, which is a neurotransmitter that plays a role in regulating brain activity.
Mécanisme D'action
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide increases the levels of GABA in the brain, which can reduce the activity of neurons that are involved in addiction and other neurological disorders.
Biochemical and Physiological Effects
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several biochemical and physiological effects on the brain. Studies have shown that N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can increase the levels of GABA in the brain, which can reduce the activity of neurons that are involved in addiction and other neurological disorders. Additionally, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to improve cognitive function in individuals with Alzheimer's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. Additionally, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is relatively stable and can be stored for long periods of time. However, one limitation is that N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a synthetic compound and may not accurately reflect the effects of natural compounds in the body.
Orientations Futures
There are several future directions for research on N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Additionally, research is needed to better understand the long-term effects of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide on the brain and to determine the optimal dosage and treatment duration for individuals with addiction and other neurological disorders. Finally, research is needed to determine the potential of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide as a treatment for other conditions, such as anxiety and depression.
Applications De Recherche Scientifique
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been the subject of extensive scientific research due to its potential as a treatment for addiction and other neurological disorders. Studies have shown that N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can reduce drug-seeking behavior and prevent relapse in individuals with addiction. Additionally, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to improve cognitive function in individuals with Alzheimer's disease and other neurological disorders.
Propriétés
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c22-18-13-16(8-9-19(18)24-10-4-5-11-24)23-21(27)15-12-20(26)25(14-15)17-6-2-1-3-7-17/h1-3,6-9,13,15H,4-5,10-12,14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCECAIKMDHGNIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(4-fluorophenyl)ethyl]-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4228272.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4228287.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4228300.png)
![N-(3,4-dichlorophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4228304.png)
![1-(3-chloro-4-fluorophenyl)-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione](/img/structure/B4228306.png)
![N-(2-methyl-4-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B4228309.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228312.png)

![2-(1-{[(4-fluorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B4228320.png)


![5,5-bis[2-(2-pyridinyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4228339.png)
